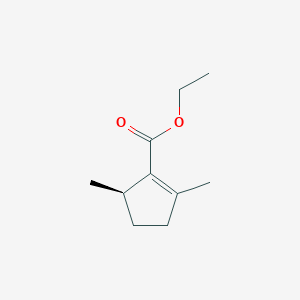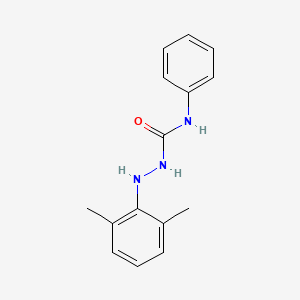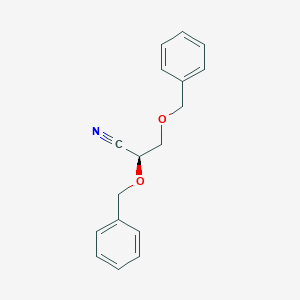
(2S)-2,3-Bis(benzyloxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,3-Bis(benzyloxy)propanenitrile is an organic compound characterized by the presence of two benzyloxy groups attached to a propanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Bis(benzyloxy)propanenitrile typically involves the protection of hydroxyl groups followed by the introduction of the nitrile group. One common method involves the reaction of a suitable diol with benzyl chloride in the presence of a base to form the benzyloxy-protected intermediate. This intermediate is then subjected to cyanation to introduce the nitrile group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale protection and cyanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,3-Bis(benzyloxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Benzyloxy groups are converted to benzaldehyde or benzoic acid.
Reduction: The nitrile group is converted to a primary amine.
Substitution: The benzyloxy groups can be replaced with other functional groups, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2S)-2,3-Bis(benzyloxy)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2,3-Bis(benzyloxy)propanenitrile involves its interaction with specific molecular targets and pathways. The benzyloxy groups can interact with biological receptors, influencing cellular pathways. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid: Similar structure with an amino group instead of a nitrile group.
3-(2-(Benzyloxy)ethoxy)propanoic acid: Contains an ethoxy group in place of one of the benzyloxy groups.
3-(Benzyloxy)propanoic acid: Lacks the nitrile group and has a simpler structure.
Uniqueness
(2S)-2,3-Bis(benzyloxy)propanenitrile is unique due to the presence of both benzyloxy and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
183582-99-2 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
(2S)-2,3-bis(phenylmethoxy)propanenitrile |
InChI |
InChI=1S/C17H17NO2/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17H,12-14H2/t17-/m0/s1 |
InChI-Schlüssel |
XBAGTIHYWSDVIT-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H](C#N)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C#N)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


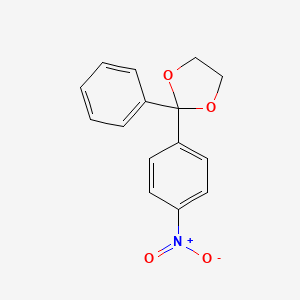

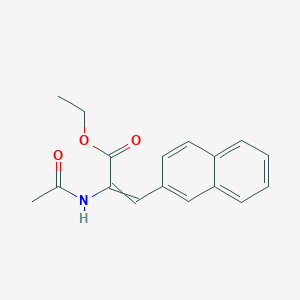
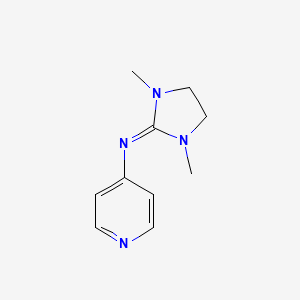

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
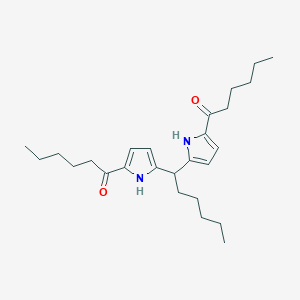
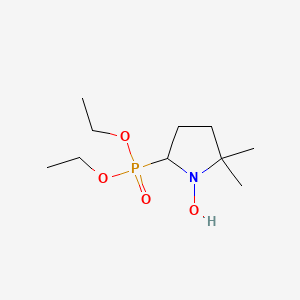
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
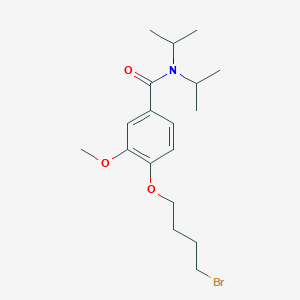

acetyl fluoride](/img/structure/B12566023.png)
